PBB3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyridinyl-butadienyl-benzothiazole (PBB3) is a compound primarily known for its use as a positron emission tomography (PET) tracer. It is specifically designed to detect tau protein aggregates in the brain, which are characteristic of neurodegenerative diseases such as Alzheimer’s disease . This compound has shown promise in providing high-contrast imaging of tau pathologies, making it a valuable tool in both research and clinical settings .

Méthodes De Préparation

The synthesis of PBB3 involves several steps. One method includes the reaction of a tert-butyldimethylsilyl desmethyl precursor with carbon-11 methyl iodide using potassium hydroxide as a base, followed by deprotection . This method ensures the production of this compound with high radiochemical purity and specific activity . Industrial production methods for this compound are not widely documented, but the synthesis protocols are designed to be reproducible across multiple PET facilities .

Analyse Des Réactions Chimiques

PBB3 undergoes various chemical reactions, including photoisomerization, where exposure to fluorescent light can lead to a decrease in its radiochemical purity . The compound is also subject to rapid metabolism in plasma, although it retains a significant proportion of its original form in brain tissue . Common reagents used in the synthesis of this compound include potassium hydroxide and carbon-11 methyl iodide . The major product formed from these reactions is the radiolabeled this compound, which is used for PET imaging .

Applications De Recherche Scientifique

Binding Characteristics

PBB3 exhibits unique binding properties that allow it to selectively target tau fibrils. It has been shown to bind to various tau aggregates, including neurofibrillary tangles and Pick bodies, which are characteristic of different tauopathies . In a comparative study with another PET ligand, AV-1451, this compound demonstrated superior sensitivity in detecting non-Alzheimer's tau lesions .

Table 1: Binding Affinities of this compound

| Target Pathology | Binding Affinity (nM) | Detection Method |

|---|---|---|

| Neurofibrillary Tangles | High | Fluorescence Microscopy |

| Pick Bodies | Moderate | Autoradiography |

| Lewy Bodies | High | Immunofluorescence |

| Glial Cytoplasmic Inclusions | Moderate | Fluorescence Microscopy |

Neuroimaging in Alzheimer's Disease

This compound has been extensively studied for its potential in imaging tau pathology in Alzheimer's disease. Its ability to differentiate between various tau species makes it a valuable tool for diagnosing and monitoring the progression of neurodegenerative diseases. Studies have shown that this compound can effectively visualize tau deposits in living subjects, providing insights into disease mechanisms and aiding in therapeutic decision-making .

Case Study: Imaging Tau Pathology

In a clinical study involving patients with Alzheimer's disease, this compound was administered to assess its efficacy in detecting tau pathology. The results indicated that this compound successfully identified tau deposits in the brains of patients, correlating well with clinical assessments of cognitive decline. This study highlights the potential of this compound as a diagnostic tool for early intervention strategies .

Research on Alpha-Synuclein Pathology

Recent findings suggest that this compound may also bind to alpha-synuclein aggregates, which are implicated in other neurodegenerative disorders such as Parkinson's disease. In studies involving Lewy body dementia and multiple system atrophy, this compound labeled significant alpha-synuclein pathology, indicating its broader applicability beyond tauopathies .

Table 2: Applications in Different Neurodegenerative Disorders

| Disorder | Pathological Target | Application |

|---|---|---|

| Alzheimer's Disease | Tau Fibrils | Diagnostic Imaging |

| Lewy Body Dementia | Alpha-Synuclein | Diagnostic Imaging |

| Progressive Supranuclear Palsy | Tau Fibrils | Diagnostic Imaging |

Mécanisme D'action

PBB3 exerts its effects by binding to tau protein aggregates in the brain. The compound is designed to cross the blood-brain barrier and selectively bind to tau fibrils, allowing for high-contrast imaging of tau pathologies . The binding of this compound to tau aggregates enables the visualization of these structures using PET imaging, providing valuable information on the distribution and progression of tau-related diseases .

Comparaison Avec Des Composés Similaires

While these compounds target similar binding sites, PBB3 has been shown to have its own unique binding site . This distinct binding property makes this compound a valuable tool for imaging tau pathologies with potentially fewer off-target effects compared to other tracers . The comparison highlights the uniqueness of this compound in providing high-contrast imaging of tau aggregates .

Propriétés

Numéro CAS |

1565796-97-5 |

|---|---|

Formule moléculaire |

C17H15N3OS |

Poids moléculaire |

309.38 |

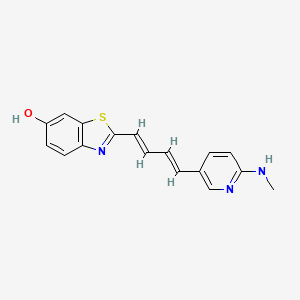

Nom IUPAC |

2-[(1E,3E)-4-[6-(methylamino)pyridin-3-yl]buta-1,3-dienyl]-1,3-benzothiazol-6-ol |

InChI |

InChI=1S/C17H15N3OS/c1-18-16-9-6-12(11-19-16)4-2-3-5-17-20-14-8-7-13(21)10-15(14)22-17/h2-11,21H,1H3,(H,18,19)/b4-2+,5-3+ |

Clé InChI |

LBCRWMJTAFCLCL-ZUVMSYQZSA-N |

SMILES |

CNC1=NC=C(C=C1)C=CC=CC2=NC3=C(S2)C=C(C=C3)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

PBB3; J3.303.052E; PBB-3; PBB 3; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.